1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride
Description
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with an isoquinoline-5-sulfonyl group at the 4-position and an amine functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The isoquinoline moiety introduces aromaticity and planar rigidity, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
936250-33-8 |
|---|---|
Molecular Formula |
C14H19Cl2N3O2S |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H |
InChI Key |
MAPDUVRSAWULKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves:
- Introduction of the sulfonyl group onto the isoquinoline ring.
- Coupling of the isoquinoline-5-sulfonyl moiety with piperidin-4-ylamine.
- Formation of the dihydrochloride salt for isolation and purification.
This approach requires careful control of reaction conditions, including solvents, temperature, and purification techniques, to achieve high yield and purity.
Key Synthetic Steps
Preparation of Isoquinoline-5-sulfonyl Chloride Intermediate
- Starting from isoquinoline or substituted isoquinolines (e.g., 4-fluoroisoquinoline), sulfonation is performed using sulfuric anhydride or sulfuric acid to yield isoquinoline-5-sulfonic acid intermediates.
- These intermediates are then converted to sulfonyl chlorides via halogenation using reagents such as thionyl chloride or phosphorus oxychloride under controlled temperature (10°C to 60°C) and time (5 to 30 hours).
This “one-pot” sulfonyl chloride synthesis improves efficiency and reduces purification steps, facilitating large-scale production.
Coupling with Piperidin-4-ylamine
- The isoquinoline-5-sulfonyl chloride is reacted with piperidin-4-ylamine under nucleophilic substitution conditions.
- The reaction is typically conducted in an appropriate solvent system (e.g., dichloromethane or acetonitrile) at controlled temperatures to favor sulfonamide bond formation.
- Protection and deprotection steps may be employed to improve selectivity and yield, especially when multifunctional amines are involved.
Salt Formation and Purification
Detailed Research Findings and Yield Data
A recent study reported a robust six-step synthetic process starting from ethylenediamine and 5-isoquinoline sulfonyl chloride, involving sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and salification steps. This method achieved an overall yield of 67.1% with product purity of 99.94%, demonstrating operational simplicity and suitability for industrial scale-up.
| Step Number | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfonamidation | 5-isoquinoline sulfonyl chloride, amine | High | Formation of sulfonamide linkage |
| 2 | Protection | Protecting groups for amine functionalities | Moderate | Enhances selectivity |
| 3 | Nucleophilic Substitution | Piperidin-4-ylamine, solvent, temp control | High | Coupling step |
| 4 | Deprotection | Acidic or basic conditions | High | Removal of protecting groups |
| 5 | Cyclization | Intramolecular reaction conditions | Moderate | Formation of piperidine ring if needed |
| 6 | Salification | HCl treatment | Quantitative | Formation of dihydrochloride salt |
This process avoids the use of homopiperazine intermediates, which were common in earlier methods, thus simplifying the synthesis and reducing environmental impact.
Alternative Synthetic Routes and Modifications
- Patents disclose alternative approaches involving diazotization and Sandmeyer reactions to functionalize isoquinoline derivatives, which can be adapted for sulfonyl chloride formation.
- Modifications of the isoquinoline ring or sulfonyl group have been explored to optimize biological activity and synthetic accessibility.
- Prodrugs of related isoquinoline sulfonyl compounds have been synthesized to improve pharmacokinetics, indicating the versatility of the sulfonylation chemistry involved.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has been studied for various applications:
Protein Kinase Inhibition
This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site. Its significance lies in its ability to modulate cellular signaling pathways, which are crucial for various biological processes.
Mechanism of Action :
The binding of this compound prevents the phosphorylation of target proteins, thereby influencing signaling cascades involved in cell growth and differentiation.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit antimicrobial properties. Research has shown that certain modifications enhance their efficacy against various bacterial strains.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Effective against E. coli | |
| Compound B | Effective against S. aureus |
Vasodilatory Effects
Research indicates that isoquinoline sulfonamide derivatives can induce vasodilation, enhancing blood flow in specific vascular beds. This property suggests potential therapeutic applications in treating vascular diseases.
| Compound | Vasodilatory Effect | Selectivity | Reference |
|---|---|---|---|
| Compound 6 | High | Vertebral artery > trapidil | |
| Compound 11 | Moderate | Vertebral artery > diltiazem |
Vasodilation in Animal Models
A study evaluated the effects of isoquinoline sulfonamide derivatives on canine models, demonstrating that specific compounds significantly increased arterial blood flow when administered locally. This underscores the potential for these compounds in treating conditions related to impaired blood flow.
Enzyme Inhibition Profiles
Another investigation focused on the inhibitory effects of various isoquinoline derivatives against HIV reverse transcriptase and other viral enzymes. The findings revealed that specific modifications on the isoquinoline scaffold significantly enhanced inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range.
Mechanism of Action
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride with structurally related piperidine derivatives, focusing on molecular attributes, substituents, and applications:
*Estimated based on structural analogs.
Structural and Functional Differences
- Core Heterocycle: The target compound’s isoquinoline group contrasts with thiazole () or pyrimidine () in analogs. Isoquinoline’s extended aromatic system may improve binding to hydrophobic pockets in biological targets compared to smaller heterocycles.
- Substituent Position: Piperidin-4-ylamine (target) vs.
- Salt Form : Dihydrochloride salts (target, ) enhance aqueous solubility compared to free bases (), critical for in vivo applications.
Biological Activity
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an isoquinoline moiety with a piperidine ring, which is known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is with a molecular weight of approximately 365.39 g/mol. The presence of the sulfonyl group is critical for its biological activity, allowing for covalent interactions with nucleophilic sites on proteins and enzymes.
The mechanism of action for 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their catalytic functions. This inhibition can affect various signaling pathways within cells.
- Protein Interaction : The isoquinoline structure may interact with specific receptors or proteins, modulating their activity and influencing cellular responses.
Antibacterial Properties
Research has indicated that compounds similar to 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine exhibit antibacterial activity. For instance, quinoline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting a potential application in treating bacterial infections .
Anticancer Activity
The compound has been explored for its anticancer properties. Studies have demonstrated that similar isoquinoline derivatives can inhibit tumor growth in vivo by affecting pathways regulated by protein kinases such as Akt (Protein Kinase B), which are crucial in cancer cell proliferation and survival .
Enzyme Inhibition
In addition to antibacterial and anticancer activities, the compound may also act as an inhibitor of other enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for 1-(isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride, and how can purity be validated?
Methodological Answer:
- Synthesis: The compound can be synthesized via sulfonylation of piperidin-4-ylamine derivatives using isoquinoline-5-sulfonyl chloride under anhydrous conditions. A typical procedure involves reacting piperidin-4-ylamine with the sulfonyl chloride in dichloromethane (DCM) in the presence of a base like triethylamine (Et₃N) .
- Purification: Column chromatography (silica gel, gradient elution with DCM/methanol) or recrystallization from ethanol/water mixtures is recommended.
- Purity Validation: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm. Confirm molecular identity via HRMS (High-Resolution Mass Spectrometry) and structural integrity via ¹H/¹³C NMR .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture.
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Wash immediately with soap and water; remove contaminated clothing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfonylation steps in synthesis?
Methodological Answer:
- Experimental Design: Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, molar ratios, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal conditions .
- Case Study: A study on similar sulfonylation reactions found that yields improved from 65% to 89% by increasing the reaction temperature from 25°C to 40°C and using DCM instead of THF .
- Statistical Tools: Use software like Minitab or JMP to analyze interactions between variables and predict optimal parameters .
Q. How can computational methods aid in predicting the biological activity of this compound?
Methodological Answer:
- In Silico Modeling:
- Docking Studies: Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinases or GPCRs). The isoquinoline sulfonyl group may interact with hydrophobic pockets .
- QSAR Analysis: Build quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
- Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .
Q. How should contradictory data on biological activity be resolved?
Methodological Answer:
- Hypothesis Testing: Replicate experiments under controlled conditions (e.g., pH, buffer composition, cell line consistency).
- Comparative Analysis: Cross-reference with structurally analogous compounds. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride showed variable activity against cancer cell lines depending on assay type (MTT vs. ATP-lite) .
- Mechanistic Studies: Use CRISPR knockouts or siRNA silencing to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
